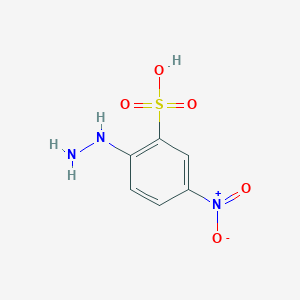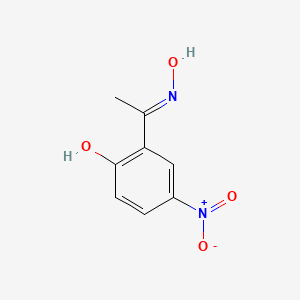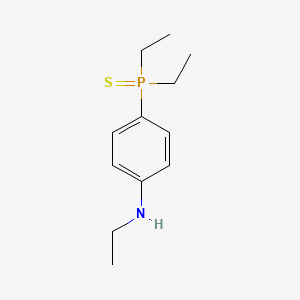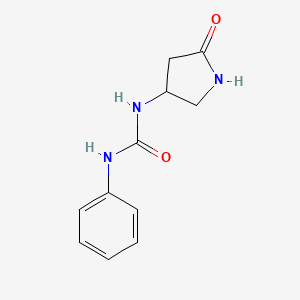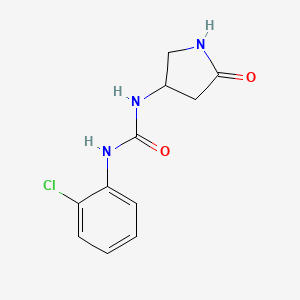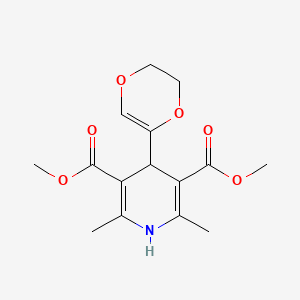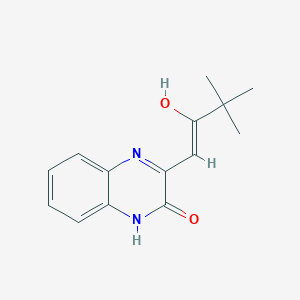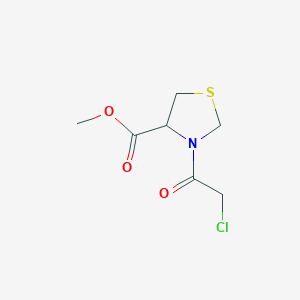![molecular formula C14H22N2O4 B1661168 tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate CAS No. 885268-45-1](/img/structure/B1661168.png)
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and two methoxy groups attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate typically involves the protection of the amino group using tert-butyl carbamate. The reaction is carried out under mild conditions, often using di-tert-butyl dicarbonate (Boc2O) as the protecting agent. The reaction can be catalyzed by various catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or perchloric acid adsorbed on silica-gel .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Amines, alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amino groups, allowing for multi-step synthesis without unwanted side reactions .
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its stability and reactivity make it suitable for modifying pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate involves the formation of a stable carbamate linkage. This linkage can undergo hydrolysis under acidic or basic conditions, releasing the active amine. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent modification .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate is unique due to the presence of two methoxy groups on the phenyl ring. These groups enhance its solubility and reactivity compared to other similar compounds. Additionally, the aminomethyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
885268-45-1 |
|---|---|
Molecular Formula |
C14H22N2O4 |
Molecular Weight |
282.34 |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-10-7-12(19-5)11(18-4)6-9(10)8-15/h6-7H,8,15H2,1-5H3,(H,16,17) |
InChI Key |
FIAMVENXIZRPPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CN)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1CN)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


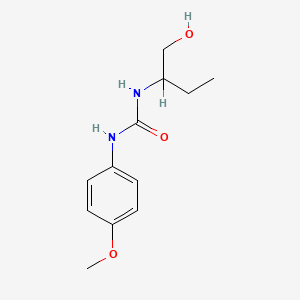
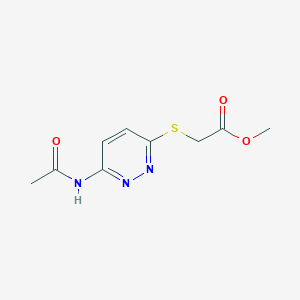
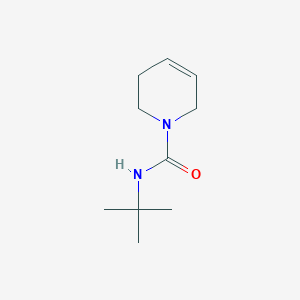


![Imidazole, 1-[4-dimethylaminobenzoyl]-](/img/structure/B1661093.png)
